

# Application Note: Mass Spectrometry Fragmentation Analysis of 2-Bornanone Oxime

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Compound of Interest		
Compound Name:	2-Bornanone oxime	
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#### **Abstract**

This application note details the mass spectrometry fragmentation pattern of **2-Bornanone oxime**, a derivative of camphor. Understanding the fragmentation behavior of such bicyclic monoterpene oximes is crucial for their identification and characterization in various matrices. This document provides a summary of the key fragment ions observed under electron ionization (EI) conditions, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and a proposed fragmentation pathway visualized using a DOT language diagram. The data presented is essential for researchers in natural product chemistry, metabolomics, and drug discovery.

#### Introduction

**2-Bornanone oxime**, also known as camphor oxime, is a well-known derivative of the bicyclic monoterpene camphor.[1] Its structural complexity, featuring a bridged ring system, presents a unique case for mass spectrometric analysis. Electron ionization mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. The fragmentation of cyclic oximes can proceed through various pathways, including McLafferty rearrangements, loss of hydroxyl radicals, and, notably in the case of strained ring systems, Beckmann fragmentations.[2][3][4][5] A thorough understanding of these fragmentation pathways is paramount for the unambiguous identification of **2-Bornanone oxime** and related compounds in complex mixtures.



#### **Data Presentation**

The electron ionization mass spectrum of **2-Bornanone oxime** is characterized by a series of fragment ions that provide structural information. The molecular ion peak ([M]+) is observed at m/z 167, consistent with its molecular formula C<sub>10</sub>H<sub>17</sub>NO.[1] The base peak, representing the most abundant fragment ion, is observed at m/z 124. Other significant fragments are observed at m/z 152, 108, 93, 81, and 67. A summary of the major fragment ions and their relative intensities is presented in Table 1.

Table 1: Key Fragment Ions of 2-Bornanone Oxime in EI-MS

m/z	Relative Intensity (%)	Proposed Fragment Identity
167	25	[M]+
152	30	[M - CH <sub>3</sub> ] <sup>+</sup>
150	15	[M - OH]+
124	100	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Result of Beckmann fragmentation)
108	45	[C <sub>8</sub> H <sub>12</sub> ] <sup>+</sup>
93	60	[C7H9] <sup>+</sup>
81	70	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
67	40	[C₅H7] <sup>+</sup>

### **Experimental Protocols**

The following is a representative GC-MS protocol for the analysis of **2-Bornanone oxime**, based on established methods for terpene and oxime analysis.

- 1. Sample Preparation:
- Dissolve 1 mg of 2-Bornanone oxime in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.



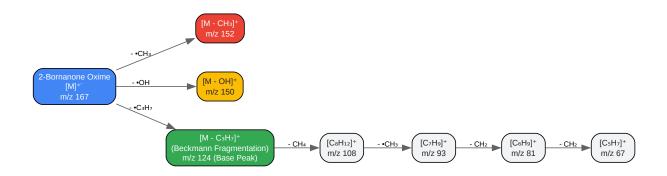
- Perform serial dilutions to achieve a final concentration of 10 μg/mL.
- 2. Gas Chromatography (GC) Conditions:
- Instrument: Agilent 7890B GC system or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μL.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Final hold: 5 minutes at 280 °C.
- 3. Mass Spectrometry (MS) Conditions:
- Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- MS Transfer Line Temperature: 280 °C.



- Mass Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes.

## **Fragmentation Pathway**

The fragmentation of **2-Bornanone oxime** under EI conditions is proposed to proceed through several key pathways, as illustrated in the diagram below. A significant fragmentation route involves a Beckmann-type fragmentation, which is characteristic of oximes derived from cyclic ketones with  $\alpha$ -quaternary carbon atoms. This pathway is responsible for the formation of the base peak at m/z 124. Other important fragmentations include the loss of a methyl group ([M-15]+) and the loss of a hydroxyl radical ([M-17]+).



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Caption: Proposed fragmentation pathway of **2-Bornanone oxime**.

#### Conclusion

The mass spectrometry fragmentation pattern of **2-Bornanone oxime** is characterized by a distinct set of fragment ions, with the base peak at m/z 124 resulting from a Beckmann fragmentation. The provided experimental protocol offers a reliable method for the GC-MS analysis of this and related compounds. This application note serves as a valuable resource for the identification and structural elucidation of bicyclic monoterpene oximes in complex samples, aiding researchers in the fields of natural product analysis and drug development.



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